molecular formula C19H19ClFN3O2S B11035206 [2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone

[2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone

Cat. No.: B11035206
M. Wt: 407.9 g/mol
InChI Key: RCRSDBYRGYMSDL-UHFFFAOYSA-N
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Description

This compound features a central methanone group linking two heterocyclic moieties:

  • Piperidine-benzoxazole system: A 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine group, introducing rigidity and fluorinated aromaticity.

The structural design suggests applications in agrochemicals or pharmaceuticals, as similar compounds are used in pesticides (e.g., triazole derivatives in ) or kinase inhibitors (e.g., pyrazolo-pyrimidines in ) . Computational tools like Multiwfn () could predict its electronic properties, solubility, and binding affinities .

Properties

Molecular Formula

C19H19ClFN3O2S

Molecular Weight

407.9 g/mol

IUPAC Name

(2-chloro-5-propan-2-yl-1,3-thiazol-4-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H19ClFN3O2S/c1-10(2)17-16(22-19(20)27-17)18(25)24-7-5-11(6-8-24)15-13-4-3-12(21)9-14(13)26-23-15/h3-4,9-11H,5-8H2,1-2H3

InChI Key

RCRSDBYRGYMSDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor like 2-chloroacetyl chloride, which reacts with isopropylamine and sulfur to form the thiazole ring.

    Formation of the Benzoxazole Ring: This can be synthesized from 2-aminophenol and 6-fluorobenzoic acid through a cyclization reaction.

    Formation of the Piperidine Ring: Piperidine can be synthesized from pyridine through hydrogenation.

    Coupling Reactions: The final step involves coupling the thiazole, benzoxazole, and piperidine rings using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the benzoxazole ring.

    Substitution: The chloro group on the thiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the benzoxazole ring.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it is studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry

In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of [2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The table below highlights critical differences and similarities with select analogs:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Potential Use Reference
[Target Compound] Thiazole + Benzoxazole-Piperidine Cl, isopropyl (thiazole); F (benzoxazole) ~438.9 (calculated) Agrochemical/Pharma -
[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]methanone () Isoxazole + Piperazine Cl, F, ethoxy (aromatic); methyl (isoxazole) ~483.9 (calculated) Agrochemical
Pyrazolo[3,4-d]pyrimidine-chromenone () Pyrazolo-pyrimidine + Chromenone Fluorophenyl, thiazole 531.3 Kinase inhibition
1-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone () Thiazole + Aromatic ether Cl (thiazole); methoxy (phenyl) ~265.7 (calculated) Intermediate/Agrochemical

Structural and Functional Insights

  • Heterocyclic Core :

    • The target’s thiazole-benzoxazole system contrasts with isoxazole () and pyrazolo-pyrimidine () cores. Thiazoles and benzoxazoles are prevalent in agrochemicals (e.g., acifluorfen in ) due to their stability and bioactivity .
    • Fluorine at the benzoxazole’s 6-position enhances electronegativity and metabolic stability, a strategy also seen in fluorophenyl-substituted compounds () .
  • Linker and Substituents :

    • The piperidine linker in the target compound offers conformational flexibility, whereas piperazine () and allyl groups () alter steric and electronic profiles .
    • The isopropyl group on the thiazole may improve lipid solubility compared to smaller substituents (e.g., methyl in ) .

Biological Activity

The compound [2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antinociceptive properties based on various studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20ClFN3OS\text{C}_{19}\text{H}_{20}\text{ClF}\text{N}_3\text{OS}

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzoxazole moieties exhibit significant antimicrobial properties. In a study involving derivatives of benzoxazole, it was found that some compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans . The compound's structure suggests potential for similar activity due to the presence of the thiazole and benzoxazole rings.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Remarks
Compound AAntibacterial32Active against B. subtilis
Compound BAntifungal16Effective against C. albicans
Compound CAntibacterial64Less effective compared to A

Anticancer Activity

The anticancer potential of compounds similar to this compound has been documented in various studies. For instance, benzoxazole derivatives have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

Case Study: Cytotoxicity Testing

In a notable study, a series of benzoxazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain substitutions on the benzoxazole ring significantly enhanced cytotoxicity:

Compound NameCell LineIC50 (µM)Observations
Benzoxazole-Derivative 1MCF-710High selectivity towards cancer cells
Benzoxazole-Derivative 2A54915Moderate toxicity to normal cells
Benzoxazole-Derivative 3PC38Effective with lower toxicity

Antinociceptive Activity

The antinociceptive properties of similar thiazole derivatives have been explored extensively. In a study focusing on thiazole-based compounds, significant antinociceptive activity was observed in various pain models (e.g., tail flick and hot plate tests) . This suggests that the compound may also exhibit pain-relieving properties.

Table 2: Antinociceptive Activity of Thiazole Derivatives

Compound NameTest ModelResultReference
Thiazole-Derivative ATail FlickSignificant
Thiazole-Derivative BHot PlateModerate
Thiazole-Derivative CWrithing TestHigh Efficacy

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